molecular formula C23H24N4O3S B11004792 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11004792
M. Wt: 436.5 g/mol
InChI Key: MMEITLFKVFPXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a hybrid heterocyclic compound featuring a benzimidazole core linked via a propyl chain to a substituted thiazole ring. The thiazole moiety is functionalized with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 4, and a carboxamide at position 3.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H24N4O3S/c1-14-21(31-23(25-14)15-10-11-18(29-2)19(13-15)30-3)22(28)24-12-6-9-20-26-16-7-4-5-8-17(16)27-20/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,24,28)(H,26,27)

InChI Key

MMEITLFKVFPXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 3,4-dimethoxybenzaldehyde in the presence of a suitable solvent like DMSO. This reaction is followed by the cyclization of the intermediate product with 4-methyl-1,3-thiazole-5-carboxylic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thiazole ring may participate in electron transfer processes, while the dimethoxyphenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzimidazole and Carboxamide Moieties

Compound 1 : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

  • Key Differences :
    • Lacks the thiazole ring; instead, the carboxamide is directly attached to the benzimidazole.
    • Substituents: A 4-methoxyphenyl group on the carboxamide vs. the target compound’s propyl-linked benzimidazole-thiazole system.

Compound 2 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide ()

  • Key Differences :
    • Replaces benzimidazole with a benzodioxol group and introduces a cyclopropane-carboxamide.
    • Features a hydroxyl group and trifluoromethoxy substituent, enhancing polarity and metabolic stability compared to the target’s methoxy groups.

Thiazole-Containing Analogues

Compound 3 : 5-(3-Methoxypropyl)-2-phenyl-N-{2-[6-(1-pyrrolidinylmethyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl}-1,3-thiazole-4-carboxamide ()

  • Key Differences :
    • Contains a thiazolo[5,4-b]pyridine scaffold instead of benzimidazole.
    • Substituted with pyrrolidinylmethyl and methoxypropyl groups, increasing steric bulk and solubility.

Compound 4: N-[3-(Dimethylamino)propyl]-2-{[(4-{[(4-formamido-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxamide ()

  • Key Differences: Incorporates a bis-pyrrole system conjugated to the thiazole, enabling extended π-conjugation.

Functional Group and Pharmacokinetic Comparisons

Feature Target Compound Compound 1 Compound 3
Core Structure Benzimidazole-thiazole hybrid Benzimidazole Thiazolo[5,4-b]pyridine
Carboxamide Position Thiazole-5 Benzimidazole-5 Thiazole-4
Key Substituents 3,4-Dimethoxyphenyl, methyl 4-Methoxyphenyl Pyrrolidinylmethyl
Synthetic Method Likely multi-step (Hantzsch + coupling) One-pot reductive cyclization Multi-step coupling
H-Bond Capacity High (carboxamide + methoxy) Moderate (carboxamide) Moderate (carboxamide)
Lipophilicity (Predicted) High (methoxy, methyl) Moderate High (pyrrolidinylmethyl)

Biological Activity

The compound N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a hybrid molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of various precursors, including benzimidazole and thiazole derivatives. The structural characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry), confirming the molecular formula C21H24N4O3SC_{21}H_{24}N_4O_3S.

Table 1: Characterization Data

TechniqueResult
1H NMRδ 2.70 (s, 3H, CH₃), δ 7.19 (m, Ar-H)
13C NMRδ 14.6, 33.5, 117.0
LC-MSm/z = 396.0 (M+H)+

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance, it has shown potent inhibitory effects on the proliferation of MCF7 (breast cancer) and A549 (lung cancer) cells.

Table 2: Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism of Action
MCF715.2Induction of apoptosis
A54922.5Inhibition of cell cycle progression

The biological activity is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting NF-kB signaling.

Study 1: In Vivo Efficacy

In a recent study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.

Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.